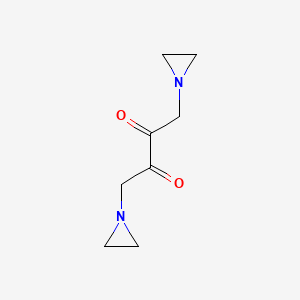

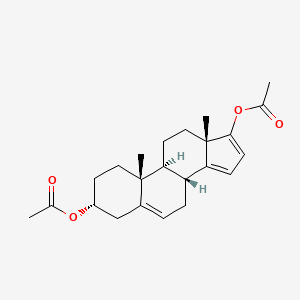

1,4-双(氮丙啶-1-基)丁烷-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves metal-mediated reactions in aqueous media, providing a pathway to bioactive moieties. For instance, metal-mediated carbonyl-1,3-butadien-2-ylation reactions offer asymmetric synthesis routes to potentially bioactive compounds (Alcaide, Almendros, & Rodríguez‐Acebes, 2002). Additionally, the conversion of 1-arylmethyl-2-(cyanomethyl)aziridines through intermediate aziridinium salts into various nitriles demonstrates the versatility of aziridines in synthesis (D’hooghe, Van Speybroeck, Van Nieuwenhove, Waroquier, & De Kimpe*, 2007).

Molecular Structure Analysis

Charge-density analysis and crystallography provide insights into the molecular structure. Studies have detailed the charge densities of related compounds, showing accuracy in calculating electrostatic-derived properties (Ahmed, Nassour, Noureen, Lecomte, & Jelsch, 2016). The crystal and molecular structure analysis of electron transfer complexes reveals significant electron delocalization, offering insight into the structural dynamics of related compounds (Olcott & Holm, 1969).

Chemical Reactions and Properties

Chemical reactions involving 1,4-bis derivatives exhibit regioselectivity and potential for creating bioactive compounds. The synthesis of new succinyl-spaced pyrazoles demonstrates the regioselective cyclocondensation reactions that yield bioactive derivatives with high yields (Bonacorso, Cechinel, Paim, Martins, Zanatta, & Flores, 2011).

Physical Properties Analysis

Investigations into the physical properties of structurally similar compounds, such as their crystal structures, provide a foundation for understanding the physical characteristics of "1,4-Bis(aziridin-1-yl)butane-2,3-dione". For example, the synthesis and characterization of derivatives highlight the significance of structural configuration on physical properties (Lastovickova, La Scala, & Sausa, 2018).

Chemical Properties Analysis

The chemical properties of related compounds are explored through their reactivity and interaction with various reagents. For instance, the study of cadmium coordination polymers constructed with bis(imidazole) ligand and anion ligands reveals diverse chemical behaviors, showcasing the adaptability and reactivity of such compounds (Zhang, Wang, Li, Yang, & Zhang, 2008).

科学研究应用

金属介导的生物活性部分的合成

金属介导的反应促进了生物活性化合物的不对称合成,包括由氮杂环丁烷-2,3-二酮制备的 3-取代 3-羟基-β-内酰胺。在水性介质中进行的这些反应展示了利用复杂起始材料合成具有潜在生物活性的化合物的潜力,突出了 1,4-双(氮丙啶-1-基)丁烷-2,3-二酮衍生物在有机合成中的多功能性 (Alcaide, Almendros 和 Rodríguez-Acebes,2002)。

二噻吩并呋喃的形成

已经探索了氮丙啶基化合物对锂化 1,3-二噻烷的反应性,导致形成 [1,4]二噻吩并[2,3-b]呋喃,展示了一种生成复杂杂环体系的方法。这种方法举例说明了氮丙啶基化合物在构建多方面分子结构方面的化学多功能性 (Michel 等,2012)。

非对映选择性烷基化和内酯的合成

使用 1,4-双(氮丙啶-1-基)丁烷-2,3-二酮衍生物对手性琥珀酸衍生物进行非对映选择性烷基化,促进了 (R)-β-芳基甲基-γ-丁内酯的合成。该策略概述了一种合成手性内酯的一般方法,这对于药物和生物活性化合物的开发至关重要 (Pohmakotr 等,2004)。

腙衍生物的抗菌活性

基于 1,4-双(氮丙啶-1-基)丁烷-2,3-二酮骨架的腙衍生物的合成和表征已证明对各种病原体具有抗菌活性。这项研究强调了氮丙啶基化合物作为新型抗菌剂开发中前体的潜力,为解决抗生素耐药性提供了新方法 (Patil 和 Malve,2004)。

用于半导体应用的电荷密度分析

1,4-双(5-己基-2-噻吩基)丁烷-1,4-二酮的实验和理论电荷密度分析提供了对噻吩基半导体和有机太阳能电池合成中使用的前体电子结构的见解。本研究强调了了解电子和光伏应用中材料设计中分子前体的电子性质的重要性 (Ahmed 等,2016)。

属性

IUPAC Name |

1,4-bis(aziridin-1-yl)butane-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDPCQCAKDHMRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CC(=O)C(=O)CN2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666373 |

Source

|

| Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(aziridin-1-yl)butane-2,3-dione | |

CAS RN |

90434-64-3 |

Source

|

| Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)